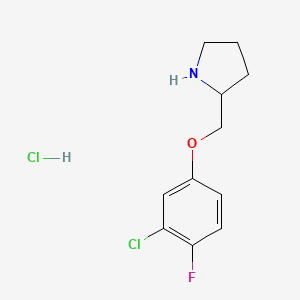

3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride

Description

Properties

IUPAC Name |

2-[(3-chloro-4-fluorophenoxy)methyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClFNO.ClH/c12-10-6-9(3-4-11(10)13)15-7-8-2-1-5-14-8;/h3-4,6,8,14H,1-2,5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCRBSAAGLOLKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CC(=C(C=C2)F)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biochemical studies to investigate protein-ligand interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological system and the specific target.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Comparisons:

- 3-Chloro-4-fluorophenyl vs. 2,6-Dichloro-4-hydroxyphenyl Groups (EP 4 374 877 A2 ): The 3-chloro-4-fluorophenyl group in the target compound provides moderate steric hindrance and electron-withdrawing effects due to halogens at meta and para positions.

- Pyrrolidinylmethyl Ether vs. The pyrrolidine ring’s basicity may also influence pH-dependent solubility.

Hydrochloride Salt vs. Free Base and Other Salts

Hydrochloride Salt vs. Free Base :

- The hydrochloride salt form improves aqueous solubility and crystallinity compared to the free base, critical for formulation in drug development. This is consistent with similar compounds like 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS 62-31-7 ), where the salt form enhances stability under ambient conditions.

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Halogen Effects: The 3-Cl and 4-F substituents in the target compound likely enhance metabolic stability compared to non-halogenated analogs, as seen in agrochemicals and kinase inhibitors .

- Salt Selection : Hydrochloride salts are preferred for their balance of solubility and crystallinity, though free bases (e.g., ESOM catalog compounds ) may be prioritized for lipophilic targets.

- Synthetic Robustness : The use of TFE/MeCN in synthesis suggests compatibility with moisture-sensitive intermediates, a trait shared with high-throughput phasing methods in crystallography .

Biological Activity

3-Chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride is a synthetic compound with the molecular formula C11H13ClFNO·HCl. It features a phenyl ether structure with a pyrrolidine ring, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure

- IUPAC Name : 2-[(3-chloro-4-fluorophenoxy)methyl]pyrrolidine;hydrochloride

- Molecular Weight : 266.14 g/mol

- CAS Number : 1050509-56-2

Synthetic Routes

The synthesis typically involves:

- Starting Materials : 3-chloro-4-fluorophenol and 2-pyrrolidinylmethyl chloride.

- Reaction Conditions : Conducted in aprotic solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The binding interactions can modulate enzymatic activities or receptor functions, which is crucial in drug discovery and development.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit significant pharmacological effects:

- Antitumor Activity : A study on related pyrrolidine derivatives showed potent inhibition of MDM2, a critical regulator in cancer pathways, suggesting potential applications in cancer therapy .

- CYP450 Interactions : The compound may influence cytochrome P450 enzymes, affecting drug metabolism and clearance rates, which is essential for understanding its pharmacokinetics .

Case Studies

- MDM2 Inhibition : A derivative of pyrrolidine demonstrated high affinity for the MDM2 protein, leading to tumor regression in preclinical models. This suggests that similar compounds could be explored for anticancer therapies .

- ADMET Properties : Research into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of related compounds indicates that modifications in the structure can significantly impact these properties, guiding the design of safer and more effective drugs .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Chlorine and fluorine substituents on phenyl ring | Potential MDM2 inhibitor |

| 2-Chloro-4-fluorophenyl 3-pyrrolidinylmethyl ether | Different substitution pattern | Varies in enzyme interaction |

| 3-Chloro-4-fluorophenyl 2-piperidinylmethyl ether | Piperidine instead of pyrrolidine | Altered pharmacological profile |

Unique Properties

The unique substitution pattern on the phenyl ring combined with the presence of the pyrrolidine ring imparts distinct chemical and biological properties compared to similar compounds. This specificity is crucial for targeted therapeutic applications.

Q & A

Q. Q1. What are the common synthetic pathways for preparing 3-chloro-4-fluorophenyl 2-pyrrolidinylmethyl ether hydrochloride, and what intermediates are critical?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the ether linkage between the 3-chloro-4-fluorophenol derivative and a pyrrolidine-containing alkylating agent, and (2) subsequent salt formation with hydrochloric acid. A critical intermediate is the alkylated precursor (e.g., 3-chloro-4-fluorophenyl methyl ether), which undergoes nucleophilic substitution with a pyrrolidinylmethyl group. Reaction optimization often requires anhydrous conditions and catalysts like potassium carbonate or sodium hydride to enhance yield .

Q. Q2. How can researchers confirm the structural integrity of this compound using analytical techniques?

Methodological Answer: Structural confirmation relies on a combination of:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to verify substituent positions and stereochemistry.

- X-ray crystallography (using programs like SHELXL) for absolute configuration determination, particularly if chiral centers are present .

- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns.

Cross-referencing with computational data (e.g., PubChem-derived InChI keys) ensures consistency .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer: Unexpected splitting may arise from dynamic processes (e.g., rotameric equilibria) or impurities. Strategies include:

- Variable-temperature NMR to identify temperature-dependent conformational changes.

- Deuterated solvents to eliminate solvent-proton coupling artifacts.

- 2D NMR (COSY, NOESY) to map through-space interactions and confirm substituent proximity .

Contradictions may also stem from incomplete purification; repeating column chromatography with alternative solvents (e.g., ethyl acetate/hexane gradients) is recommended .

Q. Q4. What methodologies are effective for achieving enantiomeric purity in the pyrrolidinylmethyl moiety?

Methodological Answer: Enantiomeric control can be achieved via:

- Chiral auxiliaries : Using enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) during alkylation.

- Asymmetric catalysis : Employing chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.

- Chiral HPLC : Post-synthetic separation using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .

Q. Q5. How do structural modifications (e.g., halogen substitution) impact biological activity in related compounds?

Methodological Answer: Comparative studies on analogs (e.g., 3-(4-fluoro-2-methylphenoxy)pyrrolidine hydrochloride) reveal:

- Fluorine substitution enhances metabolic stability and bioavailability via reduced CYP450 interaction.

- Chloro groups increase lipophilicity, improving membrane permeability but potentially reducing solubility.

- Pyrrolidine ring methylation alters steric hindrance, affecting receptor binding. Researchers should employ molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., enzyme inhibition) to quantify these effects .

Q. Q6. What experimental strategies address poor aqueous solubility during formulation for in vivo studies?

Methodological Answer: To enhance solubility:

- Salt screening : Test alternative counterions (e.g., citrate, sulfate) beyond hydrochloride.

- Co-solvent systems : Use PEG-400 or cyclodextrin-based solutions.

- Nanoparticle encapsulation : Employ solvent evaporation techniques with PLGA polymers.

Physicochemical profiling (e.g., logP determination via shake-flask method) guides solvent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.